3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Overview
Description
CAY10732 is a fluorescent probe designed to detect the presence of carbon monoxide. It is particularly useful in biological and chemical research due to its ability to undergo a specific reaction in the presence of palladium and carbon monoxide, resulting in the release of a fluorescent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10732 is synthesized through a series of chemical reactions involving the incorporation of specific functional groups that enable its fluorescent properties. The key reaction involves the Pd0-mediated Tsuji-Trost reaction, which is initiated in the presence of palladium and carbon monoxide .
Industrial Production Methods: The industrial production of CAY10732 involves the preparation of stock solutions in high-performance liquid chromatography grade dimethyl sulfoxide. The compound is then used freshly in various experimental setups .
Chemical Reactions Analysis
Types of Reactions: CAY10732 primarily undergoes the Pd0-mediated Tsuji-Trost reaction. This reaction is crucial for its function as a fluorescent probe .
Common Reagents and Conditions:
- Palladium (Pd)
- Carbon monoxide
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) buffer
Major Products Formed: The major product formed from the reaction of CAY10732 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence .
Scientific Research Applications
CAY10732 is widely used in scientific research for the detection of carbon monoxide in living cells. Its applications span across various fields:
Chemistry: Used as a fluorescent probe in chemical reactions to detect carbon monoxide production.
Biology: Employed in cell imaging experiments to visualize carbon monoxide production in living cells.
Medicine: Potential applications in medical research for studying the effects of carbon monoxide in biological systems.
Industry: Utilized in industrial research for monitoring carbon monoxide levels in various processes .
Mechanism of Action
CAY10732 functions by undergoing the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction results in the release of 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence can be detected and measured, allowing researchers to monitor carbon monoxide production in real-time .
Comparison with Similar Compounds
- Fluorescein isothiocyanate
- 2,7-Dichlorofluorescein
- Allyl fluorescein ethers
Comparison: CAY10732 is unique in its specific application for detecting carbon monoxide through the Pd0-mediated Tsuji-Trost reaction. While other fluorescent probes like fluorescein isothiocyanate and 2,7-dichlorofluorescein are also used for various imaging purposes, CAY10732’s specificity for carbon monoxide detection sets it apart .
Properties
IUPAC Name |
3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O5/c1-3-13-28-17-9-11-21-23(15-17)30-24-16-18(29-14-4-2)10-12-22(24)26(21)20-8-6-5-7-19(20)25(27)31-26/h3-12,15-16H,1-2,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUBROQWUILBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC=C)C5=CC=CC=C5C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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